Cas no 57702-84-8 (CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-)
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Chemical and Physical Properties
Names and Identifiers
-
- CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
- 1,4-bis-(bromomethyl)cyclohexane
- SCHEMBL21481657
- 15898-77-8
- SB36800
- C8H14Br2
- EN300-39870541
- MYALOPJJAPLQSJ-UHFFFAOYSA-N
- SCHEMBL246935
- MFCD00153994
- SCHEMBL7231300
- 57702-84-8
- DTXSID00394214
- AT36024
- DA-16690
- CIS-1,4-BIS(BROMOMETHYL)CYCLOHEXANE
- AT36025
- 1,4-bis(bromomethyl)cyclohexane
- 1,4-Bis-bromomethyl-cyclohexane
- AKOS024258335
- (1r,4r)-1,4-bis(bromomethyl)cyclohexane
- AS-10707
- TRANS-1,4-BIS(BROMOMETHYL)CYCLOHEXANE
- SCHEMBL26798967
- AT36026
- CS-0320230
- 35541-75-4
- 621-785-1
- DTXCID50345074
-
- Inchi: 1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
- InChI Key: MYALOPJJAPLQSJ-UHFFFAOYSA-N
- SMILES: BrCC1CCC(CBr)CC1
Computed Properties
- Exact Mass: 269.94418g/mol
- Monoisotopic Mass: 267.94623g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39870541-0.05g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 0.05g |
$162.0 | 2023-05-26 | |
| Enamine | EN300-39870541-0.1g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 0.1g |
$241.0 | 2023-05-26 | |
| Enamine | EN300-39870541-0.25g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 0.25g |
$347.0 | 2023-05-26 | |
| Enamine | EN300-39870541-0.5g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 0.5g |
$546.0 | 2023-05-26 | |
| Enamine | EN300-39870541-1.0g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 1g |
$699.0 | 2023-05-26 | |
| Enamine | EN300-39870541-2.5g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 2.5g |
$1370.0 | 2023-05-26 | |
| Enamine | EN300-39870541-5.0g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 5g |
$2028.0 | 2023-05-26 | |
| Enamine | EN300-39870541-10.0g |
(1r,4r)-1,4-bis(bromomethyl)cyclohexane, trans |
57702-84-8 | 95% | 10g |
$3007.0 | 2023-05-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682669-250mg |
trans-1,4-Di(bromomethyl)cyclohexane |
57702-84-8 | 95% | 250mg |
¥394.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682669-1g |
trans-1,4-Di(bromomethyl)cyclohexane |
57702-84-8 | 95% | 1g |
¥1174.00 | 2024-05-08 |
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Suppliers
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-
Chemical Profile of CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- (CAS No. 57702-84-8)
CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-, identified by its Chemical Abstracts Service (CAS) number 57702-84-8, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, characterized by its trans-dimethylcyclohexane backbone with bromomethyl substituents at the 1 and 4 positions, exhibits unique reactivity that makes it valuable in the development of complex molecular architectures.
The molecular structure of this compound consists of a cyclohexane ring with two bromomethyl groups (-CH₂Br) attached to the 1 and 4 carbon atoms in a trans configuration. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for synthesizing various heterocyclic compounds and functionalized alkanes. The presence of bromine atoms enhances its utility as a halogenated intermediate, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry.
In recent years, CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- has garnered attention in the synthesis of biologically active molecules. Researchers have leveraged its reactivity to develop novel pharmacophores for treating neurological disorders and infectious diseases. For instance, studies have demonstrated its role in constructing substituted pyridines and quinolines, which are known for their antimicrobial and anti-inflammatory properties. The compound’s ability to undergo regioselective functionalization has enabled the creation of complex drug candidates with improved pharmacokinetic profiles.
One of the most compelling applications of CAS No. 57702-84-8 is in the field of polymer chemistry. Its incorporation into macromolecular frameworks has led to the development of advanced materials with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications in industries such as aerospace and electronics. The bromomethyl groups serve as reactive sites for further cross-linking or grafting reactions, allowing for the design of materials with specific functionalities.
The pharmaceutical industry has also explored the potential of 1,4-Bis(bromomethyl)cyclohexane as a precursor for antiviral and anticancer agents. By modifying its structure through sequential functionalization, chemists have synthesized derivatives that target specific enzymes or receptors involved in disease pathways. Preliminary studies indicate that certain analogs exhibit potent inhibitory effects against viral proteases and kinases, suggesting their therapeutic promise. The compound’s versatility in serving as a scaffold for drug discovery underscores its importance in modern medicinal chemistry.
From an industrial perspective, the production and handling of CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS- require careful optimization to ensure high yields and purity. Advances in catalytic methods have improved its synthesis efficiency while minimizing waste generation. Green chemistry principles have been increasingly applied to develop more sustainable routes for producing this intermediate. For example, solvent-free reactions and microwave-assisted synthesis have been investigated to enhance reaction kinetics without compromising selectivity.
The safety profile of CAS No. 57702-84-8 is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulations, proper handling protocols must be followed to prevent exposure risks. Personal protective equipment (PPE), including gloves and eye protection, is recommended during laboratory operations involving this compound. Storage conditions should also be controlled to avoid degradation or unintended reactions.
Future research directions for 1,4-Bis(bromomethyl)cyclohexane include exploring its role in catalysis and asymmetric synthesis. The development of chiral auxiliaries or catalysts could enable enantioselective modifications of this intermediate, expanding its utility in producing enantiomerically pure compounds with enhanced biological activity. Additionally, computational modeling techniques are being employed to predict reaction outcomes more accurately before experimental trials.
The broader impact of this compound on scientific progress cannot be overstated. Its contributions to drug discovery, materials science, and industrial chemistry highlight its multifaceted importance. As research continues to uncover new applications for CYCLOHEXANE, 1,4-BIS(BROMOMETHYL)-, TRANS-, its significance is expected to grow further within both academic and industrial settings.
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